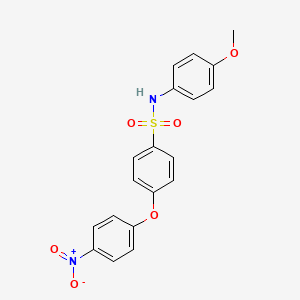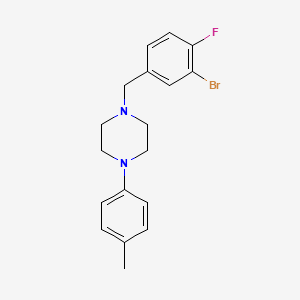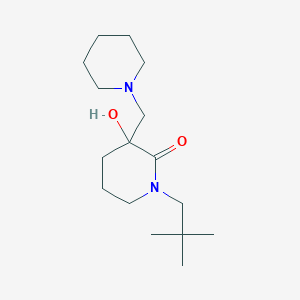
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The nitration of phenol to produce 4-nitrophenol.
Etherification: The reaction of 4-nitrophenol with 4-methoxyphenol in the presence of a suitable base to form 4-(4-nitrophenoxy)phenol.
Sulfonation: The sulfonation of 4-(4-nitrophenoxy)phenol with chlorosulfonic acid to produce 4-(4-nitrophenoxy)benzenesulfonyl chloride.
Amidation: The reaction of 4-(4-nitrophenoxy)benzenesulfonyl chloride with 4-methoxyaniline to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N-(4-methoxyphenyl)-4-(4-aminophenoxy)benzenesulfonamide.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(4-aminophenoxy)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(4-methoxyphenyl)-4-(4-chlorophenoxy)benzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide is unique due to the presence of both a methoxy group and a nitrophenoxy group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-26-16-6-2-14(3-7-16)20-28(24,25)19-12-10-18(11-13-19)27-17-8-4-15(5-9-17)21(22)23/h2-13,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORKWIJAJVVDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6001490.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6001493.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B6001495.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B6001510.png)
![1-(2,2-dimethylpropanoyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6001512.png)
![N-benzyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6001516.png)
![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6001524.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B6001527.png)

![6-(3,4-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6001549.png)

![6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6001556.png)
![1-[3-[1-[(2,3-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6001567.png)
